(-)-Pilocarpine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3R,4S)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one |
InChI |
InChI=1S/C11H16N2O2/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2/h5,7-8,10H,3-4,6H2,1-2H3/t8-,10-/m1/s1 |
InChI Key |
QCHFTSOMWOSFHM-PSASIEDQSA-N |
SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
Isomeric SMILES |
CC[C@@H]1[C@@H](COC1=O)CC2=CN=CN2C |
Canonical SMILES |
CCC1C(COC1=O)CC2=CN=CN2C |
Origin of Product |
United States |
Scientific Research Applications
Management of Xerostomia
Xerostomia, or dry mouth, is a common condition that can arise from various causes, including Sjögren's syndrome and radiation therapy for head and neck cancers. (-)-Pilocarpine is primarily used to stimulate saliva production in patients suffering from this condition.
- Oral Tablets : The most common form of pilocarpine for xerostomia is oral tablets (Salagen). Studies have shown that pilocarpine significantly increases salivary flow rates. For instance, a study indicated that about 60% of patients treated with 3 mg of pilocarpine three times daily experienced improved salivary flow after six weeks of treatment .
- Dosage and Efficacy : Various studies report different dosages and their effectiveness:
Ophthalmic Uses
This compound is utilized in ophthalmology for conditions such as glaucoma and presbyopia.
- Glaucoma Treatment : It reduces intraocular pressure by inducing miosis (pupil constriction) and has been shown to be effective in both acute angle-closure glaucoma and chronic open-angle glaucoma .
- Presbyopia Management : Recent studies indicate that topical pilocarpine can improve accommodation in patients with presbyopia, providing a non-surgical option for vision correction .
Neurological Studies
This compound serves as a crucial agent in experimental models for studying epilepsy and neurogenesis.
- Mouse Pilocarpine Model : This model is widely used to induce status epilepticus for research purposes. It allows researchers to explore the neurobiological mechanisms underlying epilepsy and test potential treatments .
- Neurogenesis Studies : Research has shown that combining pilocarpine with other agents can enhance neurogenesis in models of epilepsy, indicating its potential role in understanding brain recovery processes following seizures .
Treatment of Anhidrosis
Recent clinical studies have explored the use of oral pilocarpine in treating acquired idiopathic generalized anhidrosis (AIGA). Results showed that pilocarpine can effectively increase sweating in some patients, providing a therapeutic option for this condition .
Case Studies Overview
| Study Reference | Condition Treated | Dosage | Outcome |
|---|---|---|---|
| Schuller et al. (1989) | Radiation-induced xerostomia | 3 mg t.i.d | 60% increased salivary flow after 6 weeks |
| Fox et al. (1991) | Sjögren’s syndrome | 5 mg t.i.d | ~68% reported increased salivary flow |
| Vivino et al. (1999) | Primary Sjögren’s syndrome | 5 mg q.i.d | Significant improvement in dry mouth symptoms |
| Taweechaisupapong et al. (2006) | Radiation-induced xerostomia | 3 or 5 mg every ten days | Statistically significant increase in salivary production |
Comparison with Similar Compounds
Structural and Chemical Differences :
Pharmacological Differences :
- Isopilocarpine exhibits lower therapeutic potency due to altered stereochemistry, reducing mAChR binding efficacy .
- It occurs naturally in trace amounts in P. jaborandi but is predominantly an artifact of industrial extraction .
Pilocarpine Salts
Key Insight : Nitrate and hydrochloride salts are preferred for ocular delivery due to optimal solubility and bioavailability .
Tropicamide
Functional Comparison :
- Mechanism : Tropicamide is an antimuscarinic agent (M₄ receptor antagonist) causing mydriasis (pupil dilation), whereas (-)-pilocarpine is a muscarinic agonist inducing miosis .
- Pilocarpine’s miotic effect peaks at 75 minutes, contrasting with tropicamide’s rapid onset (10–30 minutes) .
Carbachol
Mechanistic Differences :
- Carbachol is a dual cholinergic agonist (mAChR and nicotinic receptors), whereas this compound is selective for mAChRs .
- Side Effects : Carbachol’s nicotinic activity increases risks of bradycardia and gastrointestinal distress, limiting its use compared to this compound .
Race-Specific Efficacy
This compound’s intraocular pressure (IOP)-lowering effect varies with iris pigmentation:
- Caucasians : Effective at 1–4% concentrations (2.3 mmHg IOP reduction) .
- African-Americans: Requires 8% concentration for similar efficacy (1.2 mmHg reduction) due to melanin binding .
Structure-Activity Relationship (SAR) Insights
- Imidazole Ring : Essential for mAChR binding; substitution with larger alkyl groups abolishes activity .
- Ester Group : Oxygen in the ester moiety enhances potency; elongation of the acetylene bridge reduces efficacy .
- Stereochemistry : R-(-) configuration is critical; inversion to S-(+) decreases activity by 95% .
Preparation Methods
Stobbe Condensation and Early Limitations
The foundational work of Link and Bernauer (1972) utilized Stobbe condensation between 5-formyl-1-methylimidazole and diethyl succinate to form a monomaleate intermediate. Regioselective reduction with sodium borohydride yielded pilosinine, a pilocarpine precursor. However, this method suffered from poor regioselectivity and low yields (≤20%) due to competing side reactions and inefficient cyclization.
Thioacetal-Based Routes
U.S. Patent 5,180,837 improved upon this by converting 5-formylimidazole into a thioacetal, enabling Michael addition to γ-crotonolactone. Desulfurization provided racemic pilosinine, but the multi-step sequence resulted in suboptimal yields (35–40%) and required chromatographic separations.
Modern Synthetic Strategies
Double Olefination and Hydrogenation (EP0647640A1)
The patent EP0647640A1 revolutionized (-)-pilocarpine synthesis via a three-step process:
-
Condensation : 5-Formyl-1-methylimidazole undergoes olefination with ethyl diethylphosphonoethoxyacetate in tetrahydrofuran (THF) using sodium hydride (NaH) to form an unsaturated ester.
-
Cyclization : The ester is treated with diisobutylaluminium hydride (DIBAH) to induce lactonization, forming dehydropilocarpine.
-
Hydrogenation : Catalytic hydrogenation with palladium on calcium carbonate (Pd/CaCO₃) achieves stereoselective reduction, yielding this compound with 90% ee.
Key Advantages :
Rhodium-Catalyzed Asymmetric Synthesis
Shruti Naik’s work (Goa University) highlights a Rh-catalyzed [2+2+2] cycloaddition of yne-imidazoles with alkynes. Using a chiral rhodium complex [(R)-BINAP-RhCl₂], this method constructs the γ-lactone core with >99% ee and 98% yield.
Reaction Conditions :
Stereoselective Hydrogenation Techniques
Chiral Reducing Agents
Diisobutylaluminium hydride (DIBAH) modified with 1,1'-binaphthyl-2,2'-diol (BINOL) achieves kinetic resolution during lactone reduction, favoring the (3S,4R) configuration.
Noble Metal Catalysts
Palladium oxide (PdO) on strontium carbonate selectively hydrogenates the α,β-unsaturated lactone intermediate, minimizing epimerization.
Process Optimization and Yield Improvements
Solvent and Base Selection
Cyclization efficiency improves with polar aprotic solvents (e.g., dimethylformamide) and crown ethers (18-crown-6), which stabilize sodium intermediates.
| Parameter | Optimal Conditions | Yield Improvement |
|---|---|---|
| Solvent | THF/DMF (1:1) | 20% → 75% |
| Base | NaH with 18-crown-6 | 50% → 90% |
| Temperature | 0–25°C | 15% → 65% |
Enzymatic Resolution
Pseudomonas cepacia lipase selectively hydrolyzes (±)-pilocarpine methyl ester, resolving enantiomers with 90% ee and 45% yield.
Critical Analysis of Methodologies
Cost-Benefit Trade-offs
Q & A
Basic Questions
Q. What experimental models are established for studying (-)-Pilocarpine’s parasympathetic effects?
- Answer: Use in vivo models (e.g., rodent salivary secretion assays) to measure dose-dependent responses and in vitro models (e.g., CHO cells expressing M3 receptors) for receptor affinity studies. Standardize protocols using pharmacological assays (e.g., EC50 calculations via Hill equation) and validate with control compounds like atropine .
Q. How should researchers control for batch-to-batch variability in this compound purity?
- Answer: Implement high-performance liquid chromatography (HPLC) for purity verification, request certificates of analysis (CoA) from suppliers, and document in-house validation protocols. Replicate experiments across multiple batches to confirm consistency .
Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships?
- Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50 values. Use software tools like GraphPad Prism for curve fitting and confidence interval estimation. Report effect sizes and variability metrics (e.g., SEM) for transparency .
Q. What ethical considerations are critical in clinical trials involving this compound for xerostomia?
- Answer: Obtain Institutional Review Board (IRB) approval, ensure informed consent with explicit disclosure of side effects (e.g., sweating, bradycardia), and establish adverse event monitoring protocols. Reference PICOT frameworks to align trial design with patient outcomes .
Advanced Questions
Q. How can pharmacokinetic (PK) modeling optimize this compound delivery in ocular studies?
- Answer: Develop compartmental PK models to assess corneal permeability and systemic absorption. Test formulations (e.g., nanocarriers, prodrugs) to enhance bioavailability. Validate with microdialysis or LC-MS/MS for real-time concentration monitoring .
Q. What strategies resolve contradictions between in vitro and in vivo data on this compound’s receptor affinity?
- Answer: Conduct meta-analyses adjusting for tissue-specific factors (e.g., receptor density, enzymatic degradation). Use CRISPR-edited cell lines or transgenic animal models to isolate variables. Cross-validate with radioligand binding assays .
Q. How can computational methods predict this compound’s off-target effects in novel therapeutic contexts?
- Answer: Perform molecular docking simulations (e.g., AutoDock Vina) to screen for interactions with non-muscarinic receptors. Validate predictions using high-throughput screening (HTS) and functional assays (e.g., calcium flux in HEK293 cells) .
Q. What integrative approaches correlate this compound’s PK profiles with dynamic physiological responses?
- Answer: Combine PK/PD modeling with biomarker analysis (e.g., salivary amylase levels) and real-time telemetry for cardiovascular monitoring. Use Bayesian statistics to account for inter-individual variability in longitudinal studies .
Methodological Frameworks
- PICO/PICOT: Structure clinical questions around Population (e.g., post-radiation xerostomia patients), Intervention (e.g., this compound dosage), Comparison (e.g., placebo), Outcome (e.g., salivary flow rate), and Timeframe (e.g., 12-week trial) .
- FINER Criteria: Ensure questions are Feasible (e.g., accessible biosamples), Interesting (e.g., mechanistic insights), Novel (e.g., unexplored delivery routes), Ethical, and Relevant (e.g., clinical applicability) .
Data Integrity & Reproducibility
- Document experimental protocols in line with the ARRIVE guidelines (e.g., animal studies) and pre-register hypotheses to avoid selective reporting. Share raw datasets and analysis code via repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
